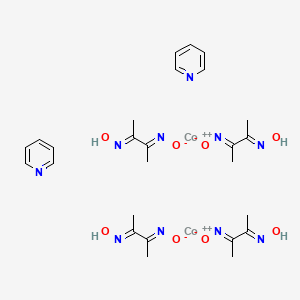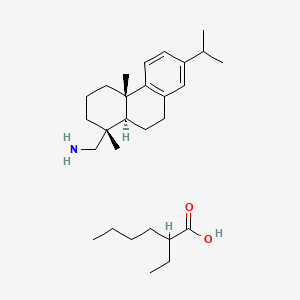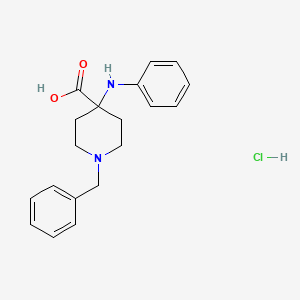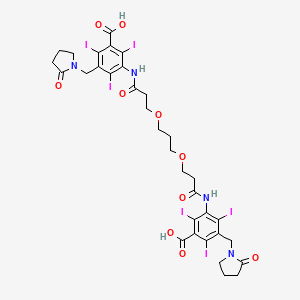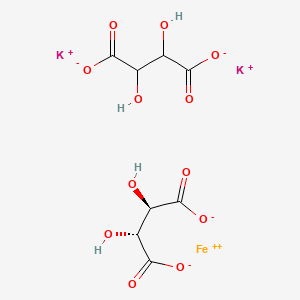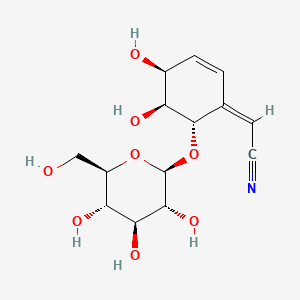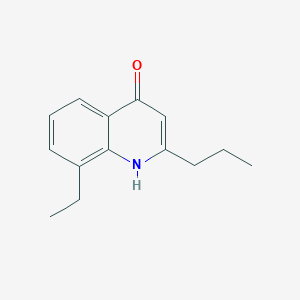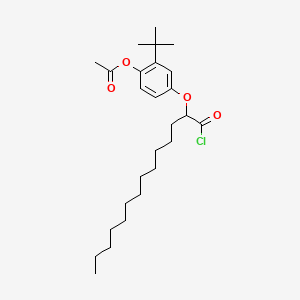![molecular formula C12H17NO B15346014 2-[(4-Methylphenoxy)methyl]pyrrolidine CAS No. 220510-60-1](/img/structure/B15346014.png)
2-[(4-Methylphenoxy)methyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylphenoxy)methyl]pyrrolidine is a chemical compound with the molecular formula C₁₃H₁₉NO₂ It is a derivative of pyrrolidine, featuring a pyrrolidine ring substituted with a 4-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine typically involves the reaction of 4-methylphenol with formaldehyde and pyrrolidine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(4-Methylphenoxy)methyl]pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-[(4-Methylphenoxy)methyl]pyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can serve as a ligand for various biological targets, aiding in the study of enzyme mechanisms and receptor interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
2-[(4-Methylphenoxy)methyl]pyrrolidine is structurally similar to other compounds such as 2-(4-methylphenoxy)ethanol and 2-(4-methylphenoxy)acetic acid. its unique pyrrolidine ring structure imparts distinct chemical and biological properties that differentiate it from these compounds. The presence of the pyrrolidine ring enhances its reactivity and potential for forming complex derivatives.
Comparación Con Compuestos Similares
2-(4-Methylphenoxy)ethanol
2-(4-Methylphenoxy)acetic acid
2-(4-Methylphenoxy)propionic acid
Is there anything specific you would like to know more about?
Propiedades
Número CAS |
220510-60-1 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-[(4-methylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-10-4-6-12(7-5-10)14-9-11-3-2-8-13-11/h4-7,11,13H,2-3,8-9H2,1H3 |
Clave InChI |
KRQUHILXZVBAPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


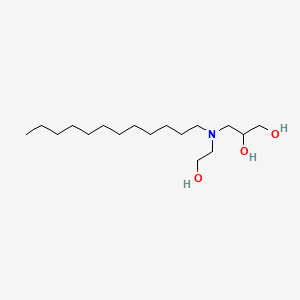
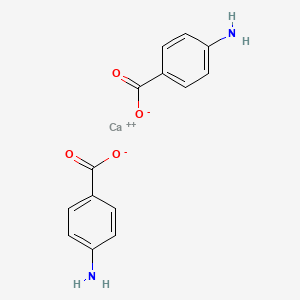
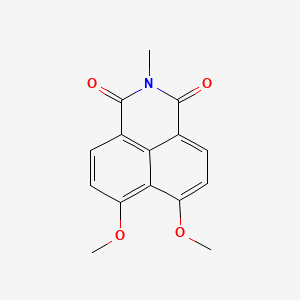
![1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium](/img/structure/B15345950.png)

